REACTION_CXSMILES
|
C([N:8]1[CH2:13][CH2:12][C:11](=[O:14])[CH2:10][CH2:9]1)C1C=CC=CC=1.Cl[C:16]([O:18][CH2:19][C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1)=[O:17]>C1(C)C=CC=CC=1.O>[C:16]([N:8]1[CH2:13][CH2:12][C:11](=[O:14])[CH2:10][CH2:9]1)([O:18][CH2:19][C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1)=[O:17]
|
Name
|
|
Quantity
|
122.2 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)N1CCC(CC1)=O
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
130 mL
|
Type
|
reactant
|
Smiles
|
ClC(=O)OCC1=CC=CC=C1
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred vigorously 0.5 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 2 hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
WASH
|
Details
|
washed 1×400 ml 6N HCl
|
Type
|
ADDITION
|
Details
|
1×100 ml saturated NaCl, dired (MgSO4), treated with activated carbon
|
Type
|
CONCENTRATION
|
Details
|
concentrated to an oil
|
Type
|
STIRRING
|
Details
|
stirred 0.5 hour
|
Duration
|
0.5 h
|
Type
|
CUSTOM
|
Details
|
the aqueous layer separated
|
Type
|
WASH
|
Details
|
washed with 3 portions of ether
|
Type
|
EXTRACTION
|
Details
|
extracted with fresh ether
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The ether layer was dried
|
Type
|
CUSTOM
|
Details
|
reevaporated
|
Type
|
CUSTOM
|
Details
|
to yield
|
Type
|
CUSTOM
|
Details
|
purified title product as an oil, 136.1 g
|
Reaction Time |
0.5 h |
Name
|
|
Type
|
|
Smiles
|
C(=O)(OCC1=CC=CC=C1)N1CCC(CC1)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |